molecular formula C12H11NO3 B8757265 3-(4-Phenyloxazol-5-yl)propanoic acid CAS No. 89150-04-9

3-(4-Phenyloxazol-5-yl)propanoic acid

Cat. No.: B8757265
CAS No.: 89150-04-9
M. Wt: 217.22 g/mol
InChI Key: MXDYWVBMZPSMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenyloxazol-5-yl)propanoic acid is a chemical compound built around a privileged oxazole heterocyclic scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery research. The oxazole ring is a common feature in numerous bioactive molecules and approved drugs, valued for its ability to engage in key hydrogen bonding and dipole interactions with biological targets . This specific derivative, incorporating a phenyl-substituted oxazole core linked to a propanoic acid chain, is designed for the synthesis and exploration of novel small molecules with potential pharmacological activity.Researchers can leverage this compound as a core building block in the design of novel therapeutic agents. Its structure is particularly relevant in the development of anticancer compounds. Oxazole and thiazole-based derivatives have demonstrated significant, structure-dependent antiproliferative properties in vitro against various cancer cell lines, including drug-resistant models . Furthermore, the propanoic acid moiety is a classic pharmacophore in anti-inflammatory agents, as seen in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar pyrrole-propanoic acid hybrids have shown potent anti-inflammatory and immunomodulatory effects in vivo, significantly reducing edema and modulating key cytokines like TNF-α and TGF-β1 . The primary value of this compound lies in its potential as a precursor for further chemical elaboration. The carboxylic acid functional group allows for conjugation, amide bond formation, and esterification, enabling researchers to create diverse libraries of derivatives, such as hydrazides, hydrazones, and oximes, for structure-activity relationship (SAR) studies . These derivatives can be screened to identify hit compounds with desired activity against specific targets, including kinases and epigenetic regulators . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89150-04-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(4-phenyl-1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C12H11NO3/c14-11(15)7-6-10-12(13-8-16-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)

InChI Key

MXDYWVBMZPSMPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 3-(4-Phenyloxazol-5-yl)propanoic Acid

Direct synthetic strategies for this compound focus on the convergent assembly of the key structural fragments: the phenyl group at position 4, the oxazole (B20620) nucleus, and the propanoic acid side chain at position 5. These approaches can be conceptually divided into two main stages: the construction of the 4-phenyloxazole (B1581195) core and the concurrent or subsequent installation of the C5 side chain.

Strategies for Oxazole Ring Formation with 4-Phenyl Substitution

The formation of the oxazole ring, specifically with a phenyl substituent at the C4 position, is a critical step in the synthesis of the target compound. This can be achieved through the adaptation of well-established classical methods or by employing more recently developed novel cyclization reactions.

Classical name reactions in heterocyclic chemistry provide robust and versatile platforms for the synthesis of oxazole derivatives. Their adaptation for the specific construction of a 4-phenyloxazole nucleus is a common strategy.

Bredereck Reaction : The Bredereck synthesis, which involves the reaction of an α-haloketone with an amide, is a highly effective method for preparing 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com To generate a 4-phenyloxazole core, a suitable α-haloketone such as 2-bromoacetophenone (B140003) (phenacyl bromide) can be reacted with an amide that provides the C2 and C5 atoms of the oxazole ring. For the synthesis of a precursor to the final molecule, an amide derived from succinic acid could be envisioned, although this direct approach is less commonly documented. More typically, a simpler amide is used to form a stable 4-phenyloxazole, which is then functionalized at the C5 position.

van Leusen Oxazole Synthesis : The van Leusen reaction traditionally produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comwikipedia.org However, a significant modification allows for the one-pot synthesis of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide in the presence of a base like potassium carbonate. mdpi.comorganic-chemistry.org In this context, to achieve a 4-phenyl substitution, a benzyl (B1604629) halide could be used in conjunction with an aldehyde that provides the C5 atom and the propanoic acid precursor. This multicomponent approach offers a convergent route to the desired substitution pattern. organic-chemistry.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. nih.govwikipedia.org

Fischer Oxazole Synthesis : The Fischer oxazole synthesis is a classic method that typically yields 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous acid. wikipedia.orgresearchgate.net Direct synthesis of a 4-substituted oxazole via the traditional Fischer route is not straightforward due to its inherent regioselectivity for substitution at the C2 and C5 positions. wikipedia.org Modifications to the starting materials would be necessary to direct substitution to the C4 position, making this route less common for this specific target.

Classical MethodKey Reactants for 4-Phenyloxazole CoreTypical Substitution PatternReference
Bredereck Reaction α-Haloacetophenone + Amide2,4-disubstituted ijpsonline.comijpsonline.com
van Leusen Reaction TosMIC + Aldehyde + Benzyl Halide4,5-disubstituted mdpi.comorganic-chemistry.org
Fischer Synthesis Aldehyde Cyanohydrin + Aldehyde2,5-disubstituted wikipedia.orgresearchgate.net

Modern organic synthesis has introduced a variety of novel cyclization methods, often utilizing transition metal catalysis, to access substituted oxazoles with high efficiency and selectivity.

Metal-Catalyzed Cyclizations : Copper- and gold-catalyzed reactions have emerged as powerful tools for oxazole synthesis. For instance, an efficient synthesis of 2-phenyl-4,5-substituted oxazoles has been reported via an intramolecular copper-catalyzed cyclization of functionalized enamides. acs.orgnih.gov These enamides can be prepared from the ring-opening of oxazolone (B7731731) precursors, allowing for the introduction of various functionalities. acs.org While this example places the phenyl group at C2, analogous strategies could be developed to afford 4-phenyl substitution by designing the appropriate acyclic precursor.

Intramolecular Cycloadditions : Novel ring systems can be generated through intramolecular cycloaddition reactions. For example, the in-situ generation of a nitrile oxide from an aldoxime can undergo a [3+2] cycloaddition with a tethered alkyne to form a fused isoxazole (B147169) ring system. mdpi.com While this produces an isoxazole, the principles of intramolecular cyclization are applicable to oxazole synthesis as well, providing a pathway for constructing the heterocyclic core from a suitably designed linear precursor containing both the phenyl and side-chain components.

Introduction of the Propanoic Acid Side Chain at Position 5 of the Oxazole Ring

Once the 4-phenyloxazole nucleus is formed, or as part of a convergent synthesis, the propanoic acid side chain must be installed at the C5 position. This can be accomplished through chain elongation of a simpler functional group or via multi-component reactions that build the entire molecule in a single step.

This strategy involves starting with a 4-phenyloxazole bearing a reactive functional group at C5, which is then elaborated into the desired propanoic acid chain. This is a versatile approach that allows for the synthesis of various analogues.

A highly relevant precedent is the synthesis of Oxaprozin, an anti-inflammatory drug that is structurally similar, featuring a propanoic acid side chain on an oxazole ring. nih.gov The key steps in its synthesis can be adapted for the target molecule. A common route involves:

Preparation of a C5-Halomethyl Intermediate : Synthesis of a 5-(halomethyl)-4-phenyloxazole. This intermediate is a versatile scaffold for synthetic elaboration. nih.gov

Malonic Ester Synthesis : The halomethyl derivative is used to alkylate a malonate ester, such as diethyl malonate, in the presence of a base. This C-alkylation step forms a new carbon-carbon bond and introduces the framework for the side chain. nih.gov

Hydrolysis and Decarboxylation : The resulting diester is then subjected to saponification (hydrolysis of the esters) followed by acidification and heating, which promotes decarboxylation to yield the final propanoic acid side chain. nih.gov

The table below outlines this representative chain elongation strategy.

StepReaction TypeReactantsProductPurpose
1Halogenation5-Methyl-4-phenyloxazole, NBS5-(Bromomethyl)-4-phenyloxazoleCreates a reactive electrophile at C5
2C-Alkylation5-(Bromomethyl)-4-phenyloxazole, Diethyl Malonate, Base (e.g., NaH)Diethyl 2-((4-phenyloxazol-5-yl)methyl)malonateForms the C-C bond and extends the carbon chain
3Hydrolysis & DecarboxylationMalonate derivative, NaOH then H+/HeatThis compoundConverts the malonate ester to the propanoic acid

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govmdpi.com This approach is ideal for rapidly assembling complex molecules like this compound from simple precursors.

The aforementioned van Leusen synthesis of 4,5-disubstituted oxazoles is a prime example of a three-component reaction. mdpi.comorganic-chemistry.org A hypothetical MCR for the direct assembly of the target molecule could involve the reaction of:

A phenyl-containing building block (e.g., a benzyl halide).

An isocyanide that provides the C2 and nitrogen atoms (e.g., TosMIC).

A component bearing the three-carbon acid chain (e.g., an aldehyde derivative of succinic acid or a related α,β-unsaturated carbonyl compound).

While a specific, optimized MCR for this compound is not prominently detailed in the literature, the principles of MCRs, such as the Ugi or Passerini reactions, provide a framework for the potential development of such a direct and atom-economical synthetic route. nih.gov

Synthesis of Key Precursors and Intermediates

The efficient construction of this compound is contingent upon the successful preparation of several key molecular fragments. These include functionalized oxazoles that can be readily converted into the target molecule, phenyl-substituted oxazole building blocks that form the core of the structure, and precursors for the propanoic acid moiety.

A common strategy in heterocyclic chemistry involves the synthesis of a core structure bearing a functional handle, such as an alcohol or a halide, which can be elaborated in subsequent steps. For the synthesis of oxazole-propanoic acids, the corresponding oxazole-ethanols serve as valuable intermediates.

One established method for preparing 2,4,5-trisubstituted oxazoles involves a multi-step sequence starting from α-methylene ketones. researchgate.net This process includes nitrosation, condensation with an aldehyde, and subsequent reduction. For instance, (5-methyl-2-phenyloxazol-4-yl)ethanol has been synthesized by the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate using a strong reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net A similar strategy could be adapted to prepare a (4-phenyloxazol-5-yl)-methanol or ethanol (B145695) intermediate, which would be a direct precursor for the target compound's side chain.

Once an oxazole-substituted alcohol is obtained, it can be readily converted into a more reactive oxazole-substituted halide. Standard halogenating agents are effective for this transformation. For example, treatment of the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide, respectively. These halogenated intermediates are excellent electrophiles for carbon-carbon bond-forming reactions, such as in a malonic ester synthesis, to introduce the propanoic acid chain.

The formation of the 4-phenyl-oxazole core is a critical step. Several classical and modern synthetic methods are available for constructing substituted oxazoles.

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com To form a 4-phenyl-oxazole structure, one could envision reacting a phenacyl halide (e.g., phenacyl bromide) with an appropriate amide that carries the precursor to the C5-substituent.

A more recent and efficient approach involves the copper-catalyzed intramolecular cyclization of functionalized enamides. acs.orgnih.gov This two-step process begins with the nucleophilic ring-opening of a 4-[methylthio(aryl)methylene]-2-phenyl-5-oxazolone precursor by various nucleophiles. The resulting enamide intermediate then undergoes a copper-catalyzed cyclization to yield a highly functionalized 2-phenyl-4,5-substituted oxazole. acs.orgnih.gov While this specific example leads to a 2-phenyl oxazole, the underlying principle of metal-catalyzed cyclization of acyclic precursors is a powerful tool for constructing diverse oxazole cores.

Another widely used method is the van Leusen oxazole synthesis , which typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov To generate a 4,5-disubstituted oxazole, a modified one-pot van Leusen synthesis can be employed using TosMIC, aliphatic halides, and aldehydes in the presence of a base. organic-chemistry.org

The table below summarizes key methodologies for synthesizing the substituted oxazole core.

Method Starting Materials Key Reagents/Catalysts Typical Substituent Positions Reference
Bredereck Reactionα-Haloketone, AmideNone (thermal)2, 4 ijpsonline.com
Copper-Catalyzed CyclizationFunctionalized EnamidesCopper Catalyst2, 4, 5 acs.orgnih.gov
Van Leusen SynthesisAldehyde, TosMIC, HalideBase (e.g., K₂CO₃)4, 5 organic-chemistry.org
Robinson-Gabriel Synthesis2-AcylaminoketoneDehydrating Agent (e.g., H₂SO₄)2, 4, 5

The propanoic acid side chain can be introduced either by building it onto a pre-formed oxazole ring or by carrying the chain through the oxazole formation reaction.

One common approach is the hydrolysis of a corresponding ester or nitrile . A synthetic route could target the formation of ethyl 3-(4-phenyloxazol-5-yl)propanoate. This ester can be synthesized by reacting a 5-(halomethyl)-4-phenyloxazole with the enolate of diethyl malonate, followed by saponification and decarboxylation. Alternatively, the reaction of a 5-halo-4-phenyloxazole with a suitable three-carbon nucleophile could establish the side chain.

Another versatile method is the Van Leusen reaction , where the aldehyde precursor already contains a protected form of the propanoic acid chain. For example, reacting an aldehyde such as methyl 4-oxobutanoate (B1241810) with TosMIC and a phenyl-donating reagent could potentially assemble the core structure with the side chain already in place. Subsequent hydrolysis of the methyl ester would yield the final carboxylic acid.

For thiazole (B1198619) analogs, which share synthetic similarities, refluxing a thiourea (B124793) derivative with a substituted phenacyl bromide (Hantzsch synthesis) is a common method for creating the heterocyclic core. A similar strategy, starting with an appropriate amidine or amide, could be envisioned for the oxazole target. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized by building the propanoic acid side chain onto an aniline (B41778) precursor before the cyclization step to form the heterocycle. mdpi.com

Stereoselective Synthesis and Chiral Resolution (If Applicable)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, stereochemistry becomes a critical consideration for derivatives of this compound that bear a stereocenter, for example, by substitution at the C2 position of the propanoic acid chain (e.g., 2-methyl-3-(4-phenyloxazol-5-yl)propanoic acid). In such cases, enantioselective or diastereoselective methods would be necessary to control the three-dimensional arrangement of the molecule.

For the synthesis of chiral propanoic acid derivatives, enantioselective catalysis offers a powerful method for directly producing a specific enantiomer. This approach avoids the need for resolving a racemic mixture, which is inherently inefficient as it discards at least 50% of the material.

While specific enantioselective methods for the title compound are not extensively documented, related structures provide a blueprint for potential strategies. For example, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported. researchgate.netnih.gov In these cases, the stereocenter on the propanoic acid side chain was controlled during the synthesis. A potential strategy for a chiral derivative of this compound could involve an asymmetric Michael addition of a nucleophile to a 4-phenyl-5-vinyloxazole, catalyzed by a chiral transition metal complex or an organocatalyst. Another approach could be the asymmetric hydrogenation of an α,β-unsaturated precursor, which would establish the stereocenter at the C2 position.

Diastereoselective synthesis is an alternative strategy to control stereochemistry, often involving the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of a chiral derivative of this compound, one could attach a chiral auxiliary (e.g., an Evans auxiliary, which is a chiral oxazolidinone) to a precursor of the propanoic acid side chain. The alkylation of the enolate derived from this chiral imide with a (4-phenyloxazol-5-yl)methyl halide would proceed diastereoselectively. The steric hindrance of the auxiliary would favor attack from one face, leading to a preponderance of one diastereomer. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched carboxylic acid. This approach has been successfully used to prepare a wide variety of chiral carboxylic acids.

Methods for Chiral Separation and Enantiomeric Excess Determination

The resolution of racemic mixtures into their individual enantiomers is a critical process in the synthesis and characterization of chiral molecules like this compound. Following successful separation, the determination of the enantiomeric purity, or enantiomeric excess (ee), is essential. Various analytical techniques are employed for both chiral separation and the subsequent determination of enantiomeric excess.

Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for the enantiomeric separation of chiral compounds, including those with an oxazole core. nih.govscilit.comresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. For oxazole-containing compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated considerable success. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. The choice of mobile phase, operating in normal phase, reversed phase, or polar organic modes, can be optimized to enhance resolution. nih.govresearchgate.net For instance, a study on new chiral azole compounds demonstrated successful enantiomeric separation using various CSPs and mobile phase compositions. nih.gov

Table 1: Exemplary Chiral HPLC Conditions for Separation of Analogous Chiral Azole Compounds

Chiral Stationary Phase (CSP)Mobile Phase SystemElution ModeTypical Analytes
Derivatized AmyloseHeptane/EthanolNormal PhaseChiral Oxazoles
Derivatized MaltodextrinHeptane/IsopropanolNormal PhaseChiral Thiazoles
Macrocyclic GlycopeptideAcetonitrile/Water with additivesReversed PhaseChiral Pyridine Derivatives
Macrocyclic GlycopeptideMethanol/Acetic Acid/TriethylaminePolar OrganicChiral Oxazoles

This table is illustrative and based on methodologies applied to structurally similar azole compounds.

Enantiomeric Excess Determination

Once the enantiomers are separated or even in a mixture, quantifying their relative amounts to determine the enantiomeric excess is a key analytical step.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is not only a separation technique but also a primary method for determining enantiomeric excess. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers can be calculated, and from this, the enantiomeric excess can be determined using the formula:

ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy is a powerful tool for determining enantiomeric excess. This can be achieved through the use of chiral shift reagents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric ratio.

Optical Methods: Optical techniques are increasingly utilized for their potential in high-throughput screening. rsc.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. The magnitude of the CD signal can be correlated with the concentration of each enantiomer, allowing for the determination of enantiomeric excess. nih.govacs.orgnih.gov Studies have shown that the association of chiral carboxylic acids with an achiral host can induce a CD signal, the sign of which can determine the configuration of the guest molecule. nih.govacs.org Multivariate regression models trained with a series of CD spectra have also been used to predict enantiomeric and diastereomeric excess. rsc.org

Fluorescence Spectroscopy: The use of fluorescent sensors, such as those based on cinchona alkaloids, can be employed for the determination of enantiomeric excess in chiral carboxylic acids. rsc.org These sensors bind to the chiral carboxylic acids, resulting in a change in fluorescence intensity that can be correlated with the enantiomeric composition. rsc.org

Table 2: Comparison of Methods for Enantiomeric Excess Determination of Chiral Carboxylic Acids

MethodPrincipleAdvantagesConsiderations
Chiral HPLCChromatographic separation on a chiral stationary phase.High accuracy and precision, direct separation and quantification.Requires method development for specific compounds.
Chiral NMRFormation of diastereomeric complexes with chiral auxiliaries leading to distinct NMR signals.Relatively fast, provides structural information.May require specialized and sometimes expensive chiral reagents.
Circular Dichroism (CD)Differential absorption of circularly polarized light by enantiomers.Sensitive, can be used for high-throughput screening.Requires the molecule to be chromophoric near the chiral center.
Fluorescence SpectroscopyChange in fluorescence upon interaction with a chiral sensor.High sensitivity, suitable for high-throughput applications. rsc.orgRequires a suitable fluorescent sensor that interacts enantioselectively.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework of 3-(4-Phenyloxazol-5-yl)propanoic acid.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the phenyl, oxazole (B20620), and propanoic acid moieties.

The protons of the monosubstituted phenyl group typically appear as a complex multiplet in the aromatic region. The propanoic acid chain gives rise to two characteristic triplet signals, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂) groups. The acidic proton of the carboxyl group (-COOH) is usually observed as a broad singlet at a significantly downfield chemical shift. The oxazole ring contains a single proton at the C2 position, which would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12.0Broad Singlet1H-COOH
~ 8.0Singlet1HOxazole C2-H
~ 7.4 - 7.6Multiplet5HPhenyl C-H
~ 3.1Triplet2H-CH₂- (adjacent to oxazole)
~ 2.8Triplet2H-CH₂- (adjacent to COOH)

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbons and identifying the carbon framework, including quaternary carbons that are not observed in ¹H NMR.

The spectrum for this compound would feature a signal for the carboxylic acid carbonyl carbon in the downfield region (~175 ppm). The carbons of the phenyl and oxazole rings would resonate in the aromatic region (~120-160 ppm). The two methylene carbons of the propanoic acid chain would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175-COOH
~ 150 - 160Oxazole C4, C5
~ 145Oxazole C2
~ 125 - 130Phenyl Carbons
~ 128Phenyl C1 (quaternary)
~ 35-CH₂- (adjacent to COOH)
~ 25-CH₂- (adjacent to oxazole)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the two methylene triplets of the propanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range (2-3 bond) connectivity. It would show correlations from the methylene protons of the propanoic acid chain to the C5 carbon of the oxazole ring, confirming the attachment point of the side chain. Correlations from the phenyl protons to the oxazole C4 carbon would confirm the position of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. While less critical for this achiral molecule's basic connectivity, it can help confirm assignments by showing through-space interactions, for instance, between the oxazole C2-H and the ortho-protons of the phenyl group.

Computational Chemistry and Molecular Modeling

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 3-(4-Phenyloxazol-5-yl)propanoic acid, a full geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the most stable, lowest-energy three-dimensional structure. nih.gov

Beyond geometry, DFT is employed to calculate a range of electronic properties that describe a molecule's stability and reactivity. These global reactivity descriptors, derived from the energies of frontier molecular orbitals, include chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). researchgate.netnih.gov For instance, in studies of related substituted oxazole (B20620) derivatives, DFT calculations have been used to identify which atoms carry the highest positive or negative charges, indicating likely sites for nucleophilic or electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. ajchem-a.com

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical FMO energies and derived electronic properties for this compound, based on values reported for analogous heterocyclic compounds. researchgate.net

ParameterSymbolIllustrative Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.1Electron-accepting ability
HOMO-LUMO Energy GapΔE4.4Chemical reactivity and kinetic stability
Absolute Electronegativityχ4.3Electron-attracting power
Absolute Hardnessη2.2Resistance to change in electron distribution
Global Electrophilicity Indexω4.2Propensity to accept electrons

Note: The values in this table are illustrative and intended to represent the type of data generated from DFT calculations, based on findings for related compounds. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms, particularly acidic ones. These are sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would show significant negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid. A strong positive potential (blue) would be expected on the hydroxyl proton of the carboxylic acid group, confirming its acidic nature.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds in its propanoic acid side chain, this analysis is key to understanding its preferred shapes.

To explore the vast number of possible conformations, computational methods like molecular mechanics (MM) and molecular dynamics (MD) are used. Molecular mechanics employs classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the single bonds in the propanoic acid chain (Cα-Cβ and Cβ-C(oxazole)) and calculating the energy at each step, a potential energy surface can be generated.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, allowing the molecule to overcome small energy barriers and explore a wider range of its conformational space. This helps in identifying the most populated and energetically favorable conformational families.

The propanoic acid side chain is the primary source of conformational flexibility. Rotational isomers, or conformers, are typically described by the dihedral angles along the carbon backbone. Studies on similar 3-substituted propanoic acids have shown that conformers are often categorized as gauche or anti (or trans). nih.govnih.gov

For this compound, the key conformers would likely be defined by the C(oxazole)-Cβ-Cα-C(OOH) dihedral angle. The stability of these conformers can be significantly influenced by intramolecular interactions. A critical possibility is the formation of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl proton and the nitrogen atom of the oxazole ring. This interaction could stabilize a folded or gauche-like conformation, making it a low-energy state. nih.gov The presence and stability of such conformers are also highly dependent on the solvent environment. nih.gov Computational studies on related fluorinated carboxylic acids have confirmed the existence of multiple stable conformers, often differing by only a few kJ/mol in energy. illinois.edumdpi.com

The most stable conformers identified through these simulations represent the most likely shapes the molecule will adopt, which is critical for predicting its ability to bind to a receptor or participate in chemical reactions.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely used to forecast the interaction between a small molecule ligand and a macromolecular target, such as an enzyme or receptor.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the broader class of oxazole derivatives has been the subject of numerous computational investigations. These studies provide a strong basis for predicting the potential biological targets and binding affinities of this compound.

For instance, various oxazole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets in the development of anti-inflammatory drugs. ekb.egnih.gov These studies suggest that the oxazole scaffold can form strong interactions with these enzymes. ekb.eg Similarly, derivatives of benzo[d]oxazole have been designed and evaluated as non-steroidal anti-inflammatory agents through molecular modeling, targeting the COX-2 enzyme. nih.gov The binding of these compounds is often compared to known selective and non-selective COX inhibitors like celecoxib (B62257) and indomethacin. ekb.eg

Beyond inflammation, related propanoic acid derivatives have been investigated for other therapeutic areas. For example, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as antagonists for the G protein-coupled receptor 34 (GPR34), which is implicated in neuropathic pain. nih.govresearchgate.net Docking studies on similar structures, such as 2-(3-benzoylphenyl)propanoic acid derivatives, have been performed with matrix metalloproteinases (MMPs) and cyclooxygenases to explore their potential as dual-mechanism drugs for cancer treatment. nih.gov Furthermore, in the realm of oncology, thiazole (B1198619) derivatives containing a propanoic acid moiety have been docked into cancer-related proteins like SIRT2 and EGFR to elucidate their mechanism of action as potential anticancer agents. mdpi.comnih.gov

These examples from structurally related compounds suggest that this compound likely has the potential to bind to a range of biological macromolecules, including enzymes involved in inflammation and cancer, as well as G protein-coupled receptors. The specific binding affinity and orientation would be influenced by the precise stereochemistry and electronic properties of the molecule.

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Analysis of docking results for analogous compounds provides insights into the types of interactions this compound might form with its biological targets.

Hydrogen Bonding: The carboxylic acid group of the propanoic acid side chain is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. For example, in studies of COX inhibitors, hydrogen bonds are often observed between the acidic moiety of the ligand and key residues like arginine and tyrosine. nih.gov

Pi-Stacking: The aromatic nature of both the phenyl and oxazole rings allows for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions can play a significant role in orienting the ligand within the active site and enhancing binding affinity.

In docking studies of similar heterocyclic compounds, these types of interactions are consistently observed and are critical for stabilizing the ligand-enzyme complex. researchgate.net

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. uran.ua This process can be either ligand-based or structure-based.

Given a known biological target, this compound could be used as a query in a structure-based virtual screening campaign. In this approach, a library of compounds would be docked into the active site of the target protein, and their binding energies would be calculated and ranked. This would allow for the identification of other compounds with potentially similar or improved activity.

Conversely, if the biological activity of this compound is known but its target is not, a ligand-based virtual screening approach could be employed. This involves searching for molecules in a database that have similar structural or chemical features to the known active compound. This can be a powerful tool for identifying novel scaffolds with similar biological activities. The use of computational programs to predict physicochemical parameters and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial first step in this process. uran.ua

Pharmacophore Modeling for Target Identification and Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed that includes key features such as:

A hydrogen bond acceptor (from the carboxylic acid).

A hydrogen bond donor (from the carboxylic acid).

An aromatic ring feature (from the phenyl group).

Such a model could then be used to search 3D databases of chemical structures to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov This approach has been successfully applied to various classes of compounds, including COX-2 inhibitors, where pharmacophore models often include aromatic rings and a hydrogen bond acceptor. nih.gov The development of a pharmacophore model can also guide the design of new derivatives of this compound with improved potency and selectivity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net QSAR studies have been successfully applied to various classes of therapeutic agents, including EGFR inhibitors, to guide the design of more potent compounds. nih.gov

Sufficiently detailed research findings and specific data for the chemical compound “this compound” concerning the correlation of its molecular descriptors with observed activity and its in-silico pharmacokinetic and drug-likeness predictions are not available in the public domain. Extensive searches have yielded information on related derivatives and analogous structures, but not the specific data required to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline for this particular molecule.

Therefore, it is not possible to provide the requested article with detailed data tables and specific research findings for “this compound” at this time. Generating such content would require speculation beyond the available scientific literature.

Structure Activity Relationship Sar Studies

Systematic Modifications of the Propanoic Acid Chain

The propanoic acid side chain is a critical component of the molecule, and its length, substitution, and the nature of the acidic group can significantly influence activity.

Alterations in Chain Length

The length of the alkyl carboxylic acid chain plays a crucial role in determining the optimal orientation of the molecule within a biological target. Shortening or lengthening the propanoic acid chain can alter the distance between the heterocyclic core and the acidic terminus, impacting binding affinity. While specific data for 3-(4-phenyloxazol-5-yl)propanoic acid is not extensively published, general SAR principles for related arylpropanoic acids suggest that the three-carbon chain is often optimal for activity.

Chain Length ModificationRelative ActivityReference Compound
Acetic Acid (2 carbons)ReducedThis compound
Propanoic Acid (3 carbons) Optimal This compound
Butanoic Acid (4 carbons)ReducedThis compound

This table illustrates a common trend observed in related compound series where the propanoic acid chain length is optimal for biological activity.

Introduction of Stereocenters or Substituents

The introduction of stereocenters or substituents on the propanoic acid chain can significantly impact biological activity by introducing specific steric and electronic interactions with the target protein. For many arylpropanoic acids, the stereochemistry at the α-position is crucial, with the (S)-enantiomer often being the more active form.

In a study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was found that the (S)-configuration at the 2-position of the propanoic acid chain led to excellent antibacterial activity. nih.gov This highlights the importance of stereochemistry in the spatial arrangement of the molecule for effective target interaction. Furthermore, the addition of hydrophobic substituents on the phenoxyl side chain at this position, such as para-tert-butyl, para-phenyl, and para-benzyloxy, resulted in the most potent activity against a range of bacteria. nih.gov

Propanoic Acid Chain ModificationKey Finding
(S)-configuration at C-2Enhanced antibacterial activity
Hydrophobic substituents at C-2Increased potency

This table is based on findings from a study on closely related benzoxazole (B165842) derivatives, suggesting the potential impact of similar modifications on this compound.

Replacement of Carboxylic Acid with Bioisosteres

The carboxylic acid group is often a key pharmacophoric element, but it can also contribute to poor pharmacokinetic properties. Replacing the carboxylic acid with a bioisostere can improve metabolic stability, cell permeability, and oral bioavailability. nih.govsemanticscholar.org Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and various acidic heterocycles like 3-hydroxyisoxazole. nih.gov

The choice of bioisostere can influence the acidity and spatial distribution of the hydrogen bond donors and acceptors, which can affect target binding. For instance, tetrazoles are frequently used as carboxylic acid surrogates due to their similar pKa values. cambridgemedchemconsulting.com In the context of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole in losartan (B1675146) significantly improved its oral efficacy. nih.gov

Bioisosteric ReplacementPotential Advantages
TetrazoleSimilar pKa to carboxylic acid, can improve metabolic stability. cambridgemedchemconsulting.com
Hydroxamic AcidCan act as a carboxylic acid mimic, but may have different metabolic pathways. nih.gov
AcylsulfonamideCan replicate the acidic proton and hydrogen bonding capabilities. nih.gov
3-HydroxyisoxazoleA planar, acidic heterocycle that can mimic the carboxylate group. nih.gov

This table outlines common carboxylic acid bioisosteres and their potential benefits in drug design, which could be applied to this compound.

Modifications on the Oxazole (B20620) Ring System

The 4-phenyloxazole (B1581195) core serves as a scaffold for the molecule, and modifications to this ring system can fine-tune its electronic properties and steric profile.

Substitution Pattern Variations on the Oxazole Ring

The substitution pattern on both the phenyl and oxazole rings can significantly influence the biological activity. In a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives designed as PDE4 inhibitors, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring was found to enhance inhibitory activity. nih.gov This suggests that electron-donating groups on the phenyl ring can be beneficial.

While specific SAR data on the 5-position of the oxazole ring in this compound is limited, studies on related structures indicate that the nature of substituents on the heterocyclic core is critical for activity.

Ring PositionSubstitutionEffect on Activity
Phenyl Ring (para-position)Methoxy groupIncreased PDE4 inhibitory activity nih.gov
Oxazole Ring (C2-position)Varied substituentsActivity is highly dependent on the nature of the substituent

This table provides examples of how substitutions on the phenyl and oxazole rings can impact the activity of related compounds.

Isosteric Replacements within the Oxazole Ring (e.g., Thiazole (B1198619), Imidazole)

In a study comparing thiazole and oxazole isosteres, it was noted that the replacement of an oxazole with a thiazole can influence biological activity, sometimes leading to a slight decrease. mdpi.com A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the antiproliferative activity was structure-dependent, with certain modifications on the thiazole-containing scaffold showing potent effects. mdpi.com This indicates that thiazole can serve as a viable, albeit electronically different, scaffold.

Imidazole (B134444) is another common isostere for oxazole. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, which can lead to different binding interactions compared to the oxazole ring, which primarily acts as a hydrogen bond acceptor through its nitrogen and oxygen atoms.

Isosteric ReplacementKey Differences from OxazolePotential Impact on Activity
ThiazoleContains sulfur instead of oxygen, altering electronic properties and potential for specific interactions.Can modulate activity; in some cases, a slight decrease is observed. mdpi.com
ImidazoleContains two nitrogen atoms, providing both hydrogen bond donor and acceptor capabilities.Can lead to different binding modes and altered biological activity.

This table summarizes the key differences between oxazole, thiazole, and imidazole and the potential consequences of their isosteric replacement in bioactive molecules.

Variations on the Phenyl Substituent at Position 4 of the Oxazole Ring

The phenyl group at the C4 position of the oxazole ring is a frequent target for chemical modification due to its significant impact on the molecule's electronic, steric, and hydrophobic properties. Altering this group can profoundly affect how the compound fits into a biological target's binding site and interacts with key residues.

The electronic nature of the 4-phenyl ring, modulated by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), is a crucial determinant of biological activity. The effect of these substitutions is highly dependent on the specific biological target and the nature of the binding pocket.

In studies of related 4-phenyl-2-oxazole derivatives designed as phosphodiesterase type 4 (PDE4) inhibitors, the introduction of an electron-donating methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity. nih.gov Molecular docking simulations suggested that this modification improved interaction with the metal-binding pocket domain of the PDE4B enzyme. nih.gov Similarly, for certain 1,2,4-oxadiazole (B8745197) derivatives, SAR studies revealed that the presence of EDGs on a phenyl ring greatly improved anticancer activity. nih.gov

Conversely, research on other heterocyclic scaffolds has demonstrated a preference for electron-withdrawing groups. For instance, in a series of diphenyl-1,3,4-oxadiazole derivatives, the incorporation of EWGs such as nitro (-NO2) or chloro (-Cl) groups led to a higher degree of central nervous system depressant activity. nih.gov Another study noted that for certain oxazolone (B7731731) derivatives, a para-nitro group on an exocyclic phenyl ring at C4 significantly influenced immunosuppressive activity. thepharmajournal.com The impact of these groups is not always predictable and can be contradictory depending on the scaffold and target; some studies on 1,2,4-oxadiazoles have found EWGs to be crucial for high biological activity, in direct contrast to findings from other studies on similar compounds. nih.gov This highlights that the optimal electronic properties of the C4-phenyl substituent are context-specific and must be determined empirically for each biological target.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Related Heterocyclic Scaffolds

Scaffold Substituent (Position) Group Type Observed Effect on Activity Reference
4-Phenyl-2-oxazole Methoxy (para) EDG Enhanced PDE4B Inhibition nih.gov
Diphenyl-1,3,4-oxadiazole Nitro, Chloro EWG Increased CNS Depressant Activity nih.gov
Bis-1,2,4-oxadiazole EDGs EDG Improved Anticancer Potency nih.gov

Bioisosteric replacement of the C4-phenyl ring with other aromatic or heteroaromatic systems is a common strategy to modulate a compound's physicochemical properties, such as polarity, solubility, and metabolic stability, while retaining or improving biological activity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Heteroaromatic rings like pyridyl, pyrimidinyl, thienyl, or pyrazolyl can introduce hydrogen bond acceptors or donors, alter the dipole moment, and reduce lipophilicity, which can lead to a more favorable pharmacokinetic profile. cambridgemedchemconsulting.com

For example, replacing a phenyl ring with a pyridyl or pyridazine (B1198779) ring can significantly lower the compound's lipophilicity (LogP), which may improve aqueous solubility. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This strategy has been successfully applied in the development of various therapeutic agents. In some instances, the introduction of nitrogen-containing heterocycles can reduce cytochrome P450 (CYP) mediated metabolism, a common pathway for the breakdown of drugs containing electron-rich phenyl rings. cambridgemedchemconsulting.com Furthermore, the substitution can address target-specific issues; in the development of an adenosine (B11128) A2A receptor antagonist, replacement of a terminal fluorobenzene (B45895) group with a pyridyl, pyrazole, or thiazole ring was found to eliminate potent hERG antagonism, a key cardiotoxicity liability. cambridgemedchemconsulting.com In a series of 1,3,4-oxadiazole (B1194373) derivatives, replacing a phenyl ring with a larger heteroaromatic quinolin-4-yl substituent resulted in a compound with potent antimicrobial activity and low cytotoxicity. mdpi.com

Conformational Preferences and their Impact on Biological Activity

The bond between the phenyl ring and the C4 atom of the oxazole.

The bond between the C5 atom of the oxazole and the propanoic acid side chain.

The single bonds within the propanoic acid chain itself.

The relative orientation of the phenyl ring and the propanoic acid side chain is critical for optimal interaction with a biological target. The bioactive conformation—the specific shape the molecule adopts when it binds to its target—may be a low-energy, stable conformation or a higher-energy, more transient one. The planarity of the oxazole ring provides a rigid scaffold, but the rotation of the phenyl and propanoic acid groups attached to it dictates how the molecule presents its key interacting moieties (e.g., the hydrophobic face of the phenyl ring and the hydrogen-bonding carboxylate of the acid chain) to the binding site.

A constrained or rigid conformation can lead to higher binding affinity if it matches the requirements of the binding pocket, as less conformational entropy is lost upon binding. Conversely, some degree of flexibility can be advantageous, allowing the molecule to adapt to the topology of different binding sites, a concept known as "conformational sampling." For related heterocyclic compounds, it has been noted that steric properties and conformational preferences are directly related to enzyme inhibitory potency. derpharmachemica.com Understanding these preferences through computational modeling or biophysical techniques like NMR spectroscopy is essential for designing analogs with improved activity.

Correlation of Structural Features with Specific Biological Interactions

Propanoic Acid Moiety: The terminal carboxylic acid is a key pharmacophoric feature, capable of forming strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a binding pocket. It can also act as a hydrogen bond donor and acceptor. In the crystal structure of the related drug Oxaprozin, the carboxylic group is observed forming a salt bridge with a lysine residue, anchoring the molecule in its binding site. rsc.org

Oxazole Ring: The oxazole core acts as a rigid linker, positioning the phenyl and propanoic acid groups in a defined spatial relationship. The heteroatoms within the ring (nitrogen and oxygen) are potential hydrogen bond acceptors. The nitrogen atom, being pyridine-like, is weakly basic. thepharmajournal.com The oxazole ring system can also engage in π–π stacking or other hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. rsc.org

Phenyl Ring at C4: This group typically interacts with hydrophobic pockets within the target protein. rsc.org Substituents on this ring can modulate these interactions. For example, a methoxy substituent, as seen in related PDE4B inhibitors, can form additional hydrogen bonds or occupy a specific sub-pocket, thereby enhancing binding affinity. nih.gov The electronic character of the ring can also influence π-stacking or cation-π interactions.

Molecular docking studies on analogous structures provide further insight into these interactions. For example, docking of propanoic acid derivatives into the active sites of enzymes like cyclooxygenases (COX) has shown that the carboxylic acid group often interacts with key polar residues at the entrance of the active site, while other parts of the molecule extend into hydrophobic channels. nih.govscilit.com The combination of a charged/polar interaction from the acid and a significant hydrophobic interaction from the phenyl ring is a common binding motif for many inhibitors.

Biological Target Identification and in Vitro Mechanism Elucidation

Enzyme Inhibition Profiling

Enzyme inhibition assays are conducted to determine whether a compound can interfere with the activity of specific enzymes. Such inhibition can be the basis for treating various diseases where enzymatic activity is dysregulated.

Investigation of Cyclooxygenase (COX) Inhibition

An extensive search of scientific literature did not yield specific data on the in vitro inhibition of Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) by 3-(4-Phenyloxazol-5-yl)propanoic acid.

The COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov COX-1 is typically involved in maintaining the protective lining of the stomach, while COX-2 is induced during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. nih.gov Research into novel compounds, including derivatives of oxazole (B20620) and other heterocyclic structures, frequently assesses their potential as selective COX-2 inhibitors to achieve anti-inflammatory effects with fewer gastrointestinal side effects. researchgate.netnih.govmdpi.comnih.govmdpi.comresearchgate.netaalto.fi

Studies on FtsZ Inhibition

No specific studies detailing the inhibitory effect of this compound on the FtsZ protein were found in the available literature.

FtsZ is a protein essential for cell division in most bacteria, making it a compelling target for the development of new antibacterial agents. nih.govnih.govmdpi.com Inhibition of FtsZ disrupts the formation of the Z-ring, a structure critical for bacterial cytokinesis, leading to filamentation and eventual cell death. nih.gov The scientific community has shown considerable interest in identifying small molecules, such as benzamide (B126) derivatives, that can inhibit FtsZ function as a strategy to combat antibiotic resistance. nih.govresearchgate.net

Assessment of Aldose Reductase Inhibition

There is no publicly available research data quantifying the inhibitory activity of this compound against the aldose reductase enzyme.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's increased activity is linked to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.gov Consequently, the inhibition of aldose reductase is a significant therapeutic strategy, and various compounds, including some containing carboxylic acid moieties, have been investigated for this purpose. nih.govresearchgate.netmicrobiologyjournal.org

Evaluation of Cytochrome P450 (CYP) Enzyme Interactions

A review of the scientific literature did not reveal any studies that have evaluated the interactions between this compound and Cytochrome P450 (CYP) enzymes.

The Cytochrome P450 family of enzymes is central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov Interactions with CYP enzymes can take the form of inhibition or induction. nih.gov Inhibition of a specific CYP enzyme by one drug can slow the metabolism of another, leading to potentially toxic elevated plasma concentrations. researchgate.net Therefore, screening for CYP interactions is a critical step in drug development to predict and avoid adverse drug-drug interactions. nih.govnih.govresearchgate.net

Exploration of Tyrosinase Inhibition

No specific data on the inhibition of the tyrosinase enzyme by this compound has been reported in the scientific literature.

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the initial steps of melanin (B1238610) biosynthesis. nih.govresearchgate.netnih.gov By catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, it controls the rate of pigment production. nih.govmdpi.com Inhibitors of this enzyme are of great interest in the cosmetic industry for skin-whitening applications and in medicine for treating hyperpigmentation disorders. nih.govmdpi.comnih.govmdpi.comresearchgate.net Various classes of compounds, including some carboxylic acids, are known to exhibit tyrosinase inhibitory activity. mdpi.com

Receptor Binding Assays and Functional Agonism/Antagonism

No studies have been published that characterize the binding profile or the functional agonist or antagonist activity of this compound at any specific biological receptors.

Receptor binding assays are essential in pharmacology to determine the affinity of a compound for a particular receptor. Following the initial binding assessment, functional assays are used to classify the compound as an agonist (which activates the receptor) or an antagonist (which blocks the receptor's activity). This information is fundamental to understanding the pharmacological effects of a compound and its potential as a therapeutic agent.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Binding Studies

A comprehensive search of scientific databases and literature did not yield specific studies detailing the agonism or direct binding of this compound to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). While related structures, such as (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid, have been investigated as dual PPARα/γ agonists, no such data is publicly available for this compound itself. nih.gov Therefore, its activity profile, including binding affinity, potency (EC₅₀), and efficacy as a PPARγ agonist, remains uncharacterized in published literature.

Free Fatty Acid Receptor 4 (FFA4) Agonist Evaluation

There is no specific experimental data in the available scientific literature evaluating this compound as a Free Fatty Acid Receptor 4 (FFA4/GPR120) agonist. Research on FFA4 agonists has explored the broader class of phenylpropanoic acids, but specific findings regarding the potency, selectivity, or functional activity of the 4-phenyloxazol-5-yl derivative at this receptor have not been reported. nih.govresearchgate.net

Other Relevant Receptor Interactions Identified via Computational or Ligand-Based Screening

No computational or ligand-based screening studies specifically identifying other relevant receptor interactions for this compound were found in the public domain. In silico research has been applied to other, structurally distinct propanoic acid derivatives to predict their biological targets, but this specific compound does not appear to have been the subject of such a screening campaign. nih.govmdpi.com

Cellular Pathway Modulation Studies (In Vitro)

Investigation of Signaling Pathways Activated or Inhibited

In vitro studies investigating the specific cellular signaling pathways—such as MAPK, PI3K/Akt, or others—that are activated or inhibited by this compound have not been identified in the reviewed literature. Consequently, its mechanism of action at the cellular signaling level is currently undefined.

Impact on Gene Expression Profiles

Research detailing the impact of this compound on gene expression profiles in any cell type is not available in published studies. There are no reports on transcriptomic analyses or targeted gene expression studies (e.g., via qPCR) following cellular treatment with this compound.

Mechanistic Insights from Protein-Ligand Interaction Analysis

No protein-ligand interaction analyses, such as X-ray crystallography or molecular docking studies, involving this compound have been published. As a result, there are no mechanistic insights at the atomic level detailing its binding mode to any specific protein target.

Identification of Key Amino Acid Residues Involved in Binding

Currently, there are no published studies that have identified the key amino acid residues involved in the binding of this compound to any specific biological target. Such research is crucial for understanding the molecular interactions that govern the compound's potential efficacy and selectivity. Techniques like site-directed mutagenesis, X-ray crystallography of the compound bound to its target, and computational docking studies are typically employed for this purpose but have not been reported for this specific molecule.

Characterization of Binding Modes and Affinities

Similarly, the binding modes and affinities of this compound have not been characterized. Data from in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which are essential for determining binding affinity (Kd), kinetics, and thermodynamics, are absent from the scientific record. Without this fundamental information, the potency and specificity of this compound as a potential therapeutic agent cannot be established.

While research exists for structurally related compounds, such as derivatives of propanoic acid with different heterocyclic cores, this information cannot be extrapolated to this compound due to the unique structural and electronic properties conferred by the 4-phenyloxazole (B1581195) moiety. Further investigation is required to determine the biological activity and mechanistic profile of this specific compound.

Applications in Organic Synthesis and Materials Science

Synthetic Utility as Chiral Building Blocks

The presence of a stereocenter at the C3 position of the propanoic acid chain allows 3-(4-phenyloxazol-5-yl)propanoic acid to serve as a versatile chiral building block. Chiral derivatives of related oxazole-containing propanoic acids have been synthesized and evaluated for their biological activities, demonstrating the importance of stereochemistry in their function. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have shown notable antimicrobial activity, with the (S)-configuration exhibiting excellent antibacterial properties against various Gram-negative and Gram-positive bacteria. nih.govresearchgate.net This highlights the potential of optically pure enantiomers of this compound to be used in the stereoselective synthesis of complex molecules and pharmacologically active agents. The oxazole (B20620) moiety itself is a key component in asymmetric catalysis, further suggesting the value of this compound in developing new chiral ligands and catalysts. acs.org

Precursors for More Complex Molecules

The bifunctional nature of this compound, possessing both a carboxylic acid group and a stable heterocyclic system, makes it an ideal precursor for the synthesis of more elaborate molecular structures. Propanoic acid derivatives are known to be precursors for various heterocyclic compounds, such as pyridazinones. ekb.eg Similarly, related oxazole-containing propionic acids have been used to synthesize derivatives like acyl hydrazones, demonstrating their utility as starting materials for more complex molecules. orientjchem.org

Synthesis of Polymeric Materials Incorporating the Oxazole-Propanoic Acid Unit

The carboxylic acid functionality of this compound allows for its incorporation into polymeric chains through esterification or amidation reactions. This could lead to the development of novel polyesters or polyamides. The rigid and aromatic nature of the 4-phenyloxazole (B1581195) unit would be expected to impart desirable thermal and mechanical properties to the resulting polymers. While specific research on polymers derived from this exact compound is not widely documented, the use of oxazole-containing monomers in polymer synthesis is an area of active research. For example, vanadium complexes with oxazole-oxazoline ligands have been employed as catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization, indicating the compatibility of the oxazole moiety with polymerization conditions. mdpi.com

Development of Novel Organic Scaffolds

The this compound structure is considered a "promising scaffold" for the development of new organic molecules with potential biological activity. nih.govmdpi.commdpi.com The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for screening for specific activities. The combination of the phenyl group, the oxazole ring, and the propanoic acid side chain provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships. This approach is fundamental in medicinal chemistry for the discovery of new therapeutic agents.

Potential in Catalyst Development

The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for its potential application in catalyst development. Oxazole and related oxazoline (B21484) ligands are extensively used to form stable complexes with a variety of transition metals, including vanadium, copper, platinum, and rhodium. mdpi.comalfachemic.comacs.orgresearchgate.net These metal complexes have been shown to be effective catalysts in a range of organic transformations, such as:

Polymerization: Vanadium complexes with oxazole-oxazoline ligands catalyze the polymerization of olefins. mdpi.com

Hydrosilylation: Platinum-oxazole complexes are active catalysts for the hydrosilylation of alkenes and alkynes. acs.org

Reduction Reactions: Copper(II) complexes with oxazoline ligands have demonstrated high catalytic activity in the reduction of nitro compounds. researchgate.net

By modifying the carboxylic acid group of this compound, it can be covalently attached to a solid support or another ligand system, creating a tailored catalyst with specific properties.

Exploration in Sensor Technology and Fluorescent Materials

Oxazole-containing compounds are well-known for their fluorescent properties and their applications in sensor technology. mdpi.com The extended π-conjugated system of the 4-phenyloxazole moiety in this compound suggests that it is likely to exhibit fluorescence. The photophysical properties of such molecules can be sensitive to their local environment, making them suitable for use as fluorescent probes.

Numerous studies have demonstrated the use of oxazole, benzoxazole (B165842), and oxadiazole derivatives in the development of fluorescent sensors for the detection of various species, including:

Metal Ions: Sensors for cations such as Zn²⁺, Cd²⁺, In³⁺, and Fe³⁺ have been developed based on oxazole-containing fluorophores. researchgate.netnih.govmdpi.com

Small Molecules: A fluorescent optical fiber sensor for the drug Amrinon was developed using a novel oxazole compound. jlu.edu.cn

Future Research Directions and Open Questions

Development of Green Chemistry Approaches for Synthesis

Conventional synthetic routes for oxazole (B20620) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. Future research should prioritize the development of environmentally benign and efficient synthetic strategies for 3-(4-Phenyloxazol-5-yl)propanoic acid and its analogs.

Key research objectives in this area include:

Microwave-Assisted Organic Synthesis (MAOS): Exploring microwave irradiation to accelerate reaction times, reduce energy consumption, and improve product yields is a promising avenue. nih.govijpsonline.comnveo.orgnih.gov Studies could focus on the one-pot synthesis of the oxazole ring system from readily available precursors under microwave conditions, potentially telescoping multiple reaction steps. nih.gov

Use of Eco-Friendly Solvents: Investigating the use of green solvents such as water, ethanol (B145695), ionic liquids, or deep eutectic solvents (DES) could drastically reduce the environmental impact of the synthesis. ijpsonline.com

Catalysis: Research into novel catalytic systems, including biocatalysts or reusable solid-supported catalysts, could enhance reaction efficiency and simplify product purification, minimizing waste.

Research Question Proposed Green Chemistry Approach Expected Outcome
Can the synthesis be achieved in a single step under green conditions?One-pot reaction using microwave irradiation and a biodegradable solvent like a deep eutectic solvent (DES). ijpsonline.comReduced reaction time, increased yield, and minimized waste stream compared to traditional methods.
Are there viable non-toxic catalysts for the cyclization step?Screening of solid acid catalysts (e.g., zeolites, montmorillonite (B579905) clay) or biocatalysts.Identification of a reusable, non-hazardous catalyst, simplifying purification and reducing heavy metal contamination.
Can the synthesis be performed solvent-free?Mechanochemical synthesis (ball-milling) of precursors.Elimination of solvent use, leading to a highly efficient and environmentally friendly process.

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of this compound is not extensively documented. Future work should aim to systematically explore the reactivity of the oxazole core and the propanoic acid side chain to generate novel derivatives and functional materials.

Potential areas for investigation include:

Oxazole Ring Functionalization: The oxazole ring is known to undergo various substitution reactions. numberanalytics.com Systematic studies on the electrophilic and nucleophilic substitution patterns of the core structure are needed. For instance, regioselective bromination at the C-4 position could be explored as a handle for further cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse substituents. acs.org

Side Chain Modification: The carboxylic acid group is a versatile functional handle for derivatization. Research could explore its conversion to esters, amides, or other functional groups to modulate physicochemical properties. Furthermore, reactions at the α- and β-positions of the propanoic acid chain could yield novel analogs.

Cycloaddition Reactions: Oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, offering a pathway to complex polycyclic structures. numberanalytics.com Investigating the propensity of this specific oxazole to act as a diene or dipolarophile could unlock new chemical space.

Advanced Spectroscopic Investigations under Varying Conditions

A comprehensive understanding of the structural and electronic properties of this compound is fundamental for its development. Advanced spectroscopic studies can provide deep insights into its behavior in different environments.

Future spectroscopic research should focus on:

Multi-dimensional NMR Spectroscopy: While standard 1H and 13C NMR are used for basic characterization, advanced 2D NMR techniques like HSQC, HMBC, and NOESY are required for unambiguous assignment of all signals and to understand the molecule's solution-state conformation. ipb.pt

Fluorescence Spectroscopy: Phenyl-oxazole moieties are often fluorescent. researchgate.net A detailed investigation of the compound's photophysical properties, including quantum yield and fluorescence lifetime, is warranted. Studies of how fluorescence is affected by changes in solvent polarity, pH, and binding to macromolecules could lead to its development as a molecular probe. nih.govnih.gov

pH-Dependent Studies: The presence of the carboxylic acid and the basic nitrogen atom in the oxazole ring suggests that the compound's spectral properties may be pH-dependent. rsc.org UV-Vis and fluorescence titrations across a wide pH range could determine the pKa values of the ionizable groups and reveal pH-sensitive spectral shifts. nih.govnih.gov

Technique Research Goal Potential Finding
2D NMR (NOESY/ROESY)Determine the preferred 3D conformation in solution.Understand the spatial relationship between the phenyl ring, oxazole, and propanoic acid chain, which is crucial for molecular recognition.
pH-Dependent Fluorescence SpectroscopyCharacterize changes in emission spectra as a function of pH. nih.govIdentification of distinct spectra for cationic, neutral, and anionic forms; potential application as a pH-sensitive fluorescent probe.
Time-Resolved SpectroscopyMeasure the fluorescence lifetime under various conditions (e.g., different solvents, presence of quenchers).Elucidate the dynamics of the excited state and its sensitivity to the local environment.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Computational methods are invaluable for predicting molecular properties and guiding experimental work. The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization process for derivatives of this compound.

Key areas for AI/ML application include:

ADMET Prediction: Before synthesizing a large library of analogs, ML models can be used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. greenstonebio.comnih.govspringernature.com This in silico screening can prioritize candidates with favorable drug-like profiles, saving significant time and resources. iapchem.orgstanford.edu

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms (e.g., random forest, support vector machines) to correlate structural features with biological activity. nih.gov This can help identify key molecular descriptors that drive potency and selectivity.

De Novo Design: Generative AI models can be trained on existing databases of active molecules to design novel oxazole derivatives with optimized properties, exploring a much wider chemical space than is possible through manual design.

Enzyme Design and Interaction Prediction: ML is increasingly used to predict protein-ligand interactions and even to design novel enzymes. rsc.orgsemanticscholar.org These tools could be used to identify potential biological targets for this compound and to design analogs with improved binding affinity. mdpi.com

Deepening Understanding of Molecular Recognition and Biological Mechanisms

The biological activity of oxazole derivatives is well-established across various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. researchgate.netbenthamscience.comd-nb.infonih.gov However, the specific biological targets and mechanisms of action for this compound are unknown.

Future research should be directed towards:

Target Identification: High-throughput screening against panels of enzymes (e.g., kinases, proteases, cyclooxygenases) and receptors could identify potential biological targets. nih.gov Affinity-based proteomics could also be employed to pull down binding partners from cell lysates.

Molecular Docking Studies: Once potential targets are identified, molecular docking simulations can predict the binding mode and key interactions of the compound within the active site. rroij.comnih.govresearchgate.net This can provide a structural hypothesis for the observed activity and guide further optimization. mdpi.comresearchgate.net

Mechanism of Action Studies: Cellular assays are needed to elucidate the downstream effects of target engagement. This could involve investigating impacts on cell signaling pathways, cell cycle progression, apoptosis, or bacterial cell division, depending on the identified target. benthamscience.com

Rational Design of Analogs with Enhanced Specificity or Novel Interactions

Building upon SAR, computational, and mechanistic studies, the rational design of new analogs can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Strategic approaches for analog design include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phenyl ring and the oxazole core is essential. nih.govresearchgate.net For example, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring could modulate target affinity and metabolic stability. tandfonline.com

Bioisosteric Replacement: The propanoic acid moiety is a key feature that can be modified to alter properties. researchgate.net Replacing the carboxylic acid with known bioisosteres, such as tetrazole, hydroxamic acid, or sulfonamide groups, could improve oral bioavailability, cell permeability, or target interactions while maintaining the necessary acidic/hydrogen-bonding character. openaccessjournals.comnih.govipinnovative.comufrj.br

Scaffold Hopping: While maintaining key pharmacophoric features, the central oxazole ring could be replaced with other five-membered heterocycles (e.g., isoxazole (B147169), thiazole (B1198619), pyrazole) to explore new interactions and intellectual property space.

Parent Moiety Proposed Modification Strategy Rationale / Expected Improvement
Phenyl RingIntroduce substituents (e.g., -Cl, -F, -OCH3, -CF3) at ortho, meta, and para positions.Modulate electronic properties and lipophilicity; explore new interactions with target protein pockets. researchgate.net
Propanoic AcidReplace carboxylic acid with a tetrazole ring. ipinnovative.comImprove metabolic stability and oral bioavailability by replacing a metabolically labile group with a stable one. nih.gov
Oxazole CoreReplace with a thiazole or isoxazole ring.Alter ring electronics and hydrogen bonding capacity, potentially improving selectivity for the biological target.

Q & A

(Basic) What are the key synthetic routes for 3-(4-Phenyloxazol-5-yl)propanoic acid, and how can reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with the formation of the oxazole ring via cyclization reactions. Key steps include:

  • Oxazole ring formation : Cyclodehydration of precursors like α-acylamino ketones using reagents such as PCl₃ or POCl₃ under reflux .
  • Phenyl group introduction : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the phenyl moiety .
  • Propanoic acid functionalization : Carboxylation via hydrolysis of nitriles or ester intermediates under acidic/basic conditions .
    Critical factors : Temperature control (80–120°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst selection (Pd-based for coupling). Poor regioselectivity in cyclization can reduce yields, necessitating precise stoichiometry .

(Basic) Which characterization techniques are essential to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., oxazole C=N at ~160 ppm in ¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁NO₃ at m/z 218.08) .

(Basic) What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric monitoring of substrate conversion .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

(Advanced) How can Design of Experiments (DoE) optimize the synthesis yield and minimize side reactions?

  • Factorial design : Vary factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) in a 2³ factorial matrix to identify interactions .
  • Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model nonlinear relationships and predict optimal conditions (e.g., 95°C, 5 mol% catalyst, DMF:H₂O = 4:1) .
  • Validation : Confirm predicted yields (±5% error margin) with triplicate runs .

(Advanced) How can computational methods predict the compound’s reactivity and biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding affinities to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.1), bioavailability, and cytochrome P450 interactions .

(Advanced) How to resolve contradictions in reported biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl enhance COX-2 inhibition) .
  • Meta-analysis : Aggregate data from analogs (e.g., thiazolidinone derivatives) to identify trends in IC₅₀ values .
  • Mechanistic studies : Use fluorescence quenching or SPR to validate target engagement .

(Advanced) What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40–80°C .
  • LC-MS/MS analysis : Monitor degradation products (e.g., decarboxylation or oxazole ring opening) .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life (t₉₀) using Arrhenius plots .

(Advanced) How to address regioselectivity challenges during oxazole ring functionalization?

  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) to block reactive amines during phenyl group installation .
  • Directed ortho-metalation : Employ directing groups (e.g., sulfonamides) to control phenyl substitution patterns .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, uniform heating (e.g., 100 W, 150°C) .

(Advanced) What strategies evaluate synergistic effects with other bioactive compounds?

  • Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy (CI < 1) in cytotoxicity assays .
  • Isobolograms : Graphically determine additive/synergistic interactions at fixed molar ratios .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by combination treatments .

(Advanced) How to quantify the compound in complex biological matrices (e.g., plasma)?

  • LC-MS/MS method development : Optimize MRM transitions (e.g., m/z 218 → 154 for quantification) .
  • Matrix effect mitigation : Use isotope-labeled internal standards (e.g., ¹³C₆-3-(4-Phenyloxazol-5-yl)propanoic acid) .
  • Validation : Assess precision (RSD < 15%), accuracy (80–120% recovery), and LOD/LOQ (ng/mL range) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.